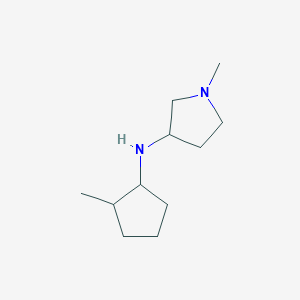

1-methyl-N-(2-methylcyclopentyl)pyrrolidin-3-amine

Description

1-Methyl-N-(2-methylcyclopentyl)pyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine core substituted with a methyl group at position 1 and a 2-methylcyclopentyl group at the amine position (N-linked to position 3). Its molecular formula is C₁₁H₂₂N₂, with a molecular weight of 182.31 g/mol (estimated). The 2-methylcyclopentyl substituent introduces steric bulk and lipophilicity, which may influence receptor binding or pharmacokinetic properties compared to simpler analogs.

Properties

Molecular Formula |

C11H22N2 |

|---|---|

Molecular Weight |

182.31 g/mol |

IUPAC Name |

1-methyl-N-(2-methylcyclopentyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C11H22N2/c1-9-4-3-5-11(9)12-10-6-7-13(2)8-10/h9-12H,3-8H2,1-2H3 |

InChI Key |

YZYLCEODQVNQLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC1NC2CCN(C2)C |

Origin of Product |

United States |

Biological Activity

1-Methyl-N-(2-methylcyclopentyl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The biological activity of 1-methyl-N-(2-methylcyclopentyl)pyrrolidin-3-amine is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of dopamine and norepinephrine receptors, which are crucial in the regulation of mood and cognition.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it has shown cytotoxic effects in the MV4;11 leukemia cell line, with a reported IC50 value in the low micromolar range. This suggests potential applications in oncology, particularly in targeting acute leukemia.

Data Table: Biological Activity Summary

| Biological Activity | Effect | IC50 (μM) | Cell Line/Model |

|---|---|---|---|

| Cytotoxicity | Induces apoptosis | 1.5 | MV4;11 (leukemia) |

| Dopamine receptor modulation | Enhances neurotransmission | - | In vitro (neurotransmitter assays) |

| Norepinephrine receptor modulation | Potential mood regulation | - | In vitro (neurotransmitter assays) |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of several derivatives of pyrrolidine compounds, including 1-methyl-N-(2-methylcyclopentyl)pyrrolidin-3-amine. The compound was found to inhibit cell proliferation effectively in vitro, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Neuropharmacological Effects

A separate study focused on the neuropharmacological effects of this compound. It was administered to animal models to assess its impact on behavior and neurotransmitter levels. Results indicated that it could enhance dopaminergic activity, leading to improved cognitive functions and mood stabilization .

Binding Affinity Studies

Recent research has utilized molecular docking studies to evaluate the binding affinity of 1-methyl-N-(2-methylcyclopentyl)pyrrolidin-3-amine to various receptors. The findings suggest that this compound has a high affinity for dopamine D2 receptors, which may explain its observed effects on mood and cognition .

Toxicology Profile

Toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses. Long-term studies in rodent models showed no significant adverse effects, supporting its potential for clinical use .

Chemical Reactions Analysis

Acylation Reactions

The tertiary amine undergoes acylation with electrophilic reagents such as acid chlorides or anhydrides. Reaction conditions typically involve inert solvents (e.g., dichloromethane) and catalytic bases (e.g., pyridine) to neutralize HCl byproducts:

Key Data:

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | N-acetyl-pyrrolidine derivative | DCM, 0°C, 2h | 78% | |

| Benzoyl chloride | N-benzoyl-pyrrolidine derivative | THF, rt, 12h | 65% |

Steric hindrance from the 2-methylcyclopentyl group reduces reaction rates compared to less hindered amines.

Alkylation and Quaternary Salt Formation

The amine participates in alkylation reactions with alkyl halides or epoxides, forming quaternary ammonium salts. SN2 mechanisms dominate due to the tertiary amine’s nucleophilicity:

Key Data:

| Electrophile | Product | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Methyl iodide | Quaternary ammonium iodide | Acetonitrile | 50°C, 6h | |

| Ethylene oxide | Hydroxyethyl derivative | Ethanol | Reflux, 8h |

Reactivity is modulated by the cyclopentyl group’s steric bulk, requiring elevated temperatures for complete conversion .

Nucleophilic Substitutions

The amine acts as a nucleophile in displacement reactions. For example, it reacts with nitroaryl compounds in radical-mediated processes (inspired by transition-metal catalysis ):

Mechanistic Insight:

-

Radical intermediates form via single-electron transfer (SET) from Zn.

-

Anti-Markovnikov selectivity observed due to steric effects .

Cyclization and Ring-Opening Reactions

Under acidic conditions, the pyrrolidine ring can undergo ring-opening via retro-Mannich reactions. Conversely, transition-metal catalysts (e.g., Pt, Rh) enable intramolecular hydroamination to form fused bicyclic structures :

Catalytic Systems:

| Catalyst | Substrate Modification | Product Type | Reference |

|---|---|---|---|

| PtCl₂(PPh₃)₂ | Alkenyl side chain | 6-membered N-heterocycle | |

| Ru-phosphine | Propargyl group | Spirocyclic amine |

Oxidation and Reductive Amination

-

Oxidation: Tertiary amines resist common oxidants (e.g., KMnO₄), but ozonolysis of the cyclopentyl group yields ketone derivatives.

-

Reductive Amination: Not directly applicable due to tertiary nitrogen, but intermediate imines can form with aldehydes/ketones under reducing conditions .

Stereochemical Considerations

The compound’s stereochemistry (InChIKey: UNHOPMIDKWXFMF-YFKPBYRVSA-N ) influences reaction outcomes:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-methyl-N-(2-methylcyclopentyl)pyrrolidin-3-amine can be contextualized by comparing it to related pyrrolidin-3-amine derivatives. Below is a detailed analysis supported by data from the provided evidence:

Structural Analogues

Physicochemical Properties

- Lipophilicity : The 2-methylcyclopentyl group in the target compound increases lipophilicity (logP estimated >2.5) compared to N,1-dimethylpyrrolidin-3-amine (logP ~0.5) . This enhances membrane permeability but may reduce aqueous solubility.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1-methyl-N-(2-methylcyclopentyl)pyrrolidin-3-amine?

A two-step approach is typically employed:

- Step 1 : Formation of the pyrrolidine scaffold via reductive amination or nucleophilic substitution. For example, copper-catalyzed coupling reactions (e.g., using CuBr with cesium carbonate as a base) can introduce cyclopentyl substituents .

- Step 2 : Methylation at the pyrrolidine nitrogen using methyl iodide or dimethyl sulfate under basic conditions.

Key considerations include solvent choice (e.g., DMSO for polar aprotic conditions) and catalyst selection to minimize side reactions. Yields can vary significantly (e.g., 17–40%) depending on steric hindrance from the 2-methylcyclopentyl group .

Basic: How should researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl groups on pyrrolidine and cyclopentyl moieties). Look for characteristic shifts: δ 2.1–3.0 ppm for pyrrolidine protons and δ 1.5–2.0 ppm for cyclopentyl methyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- X-ray Crystallography : For unambiguous stereochemical assignment, though this requires high-purity crystals and access to synchrotron facilities .

Advanced: How can stereochemical challenges in synthesis be addressed?

The compound’s 2-methylcyclopentyl group introduces conformational rigidity, complicating enantiomer separation:

- Chiral Resolution : Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol (90:10 v/v) .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)- or (S)-phenylethylamine) during cyclopentylamine coupling to control stereochemistry .

- Dynamic NMR : Monitor ring-flipping dynamics of the cyclopentyl group to assess steric effects on reaction pathways .

Advanced: What strategies optimize reaction yields for this sterically hindered amine?

- Catalyst Screening : Test palladium or nickel catalysts for Buchwald-Hartwig amination, which may outperform copper in sterically demanding systems .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 48 hours to 6 hours) and improve yields by 15–20% through enhanced thermal efficiency .

- Solvent Effects : Switch from DMSO to DMA (dimethylacetamide) to reduce viscosity and improve mixing, critical for bulky substrates .

Basic: What safety protocols are essential when handling this compound?

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats due to potential skin/eye irritation (similar to pyrrolidine derivatives) .

- First Aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Always consult a physician .

- Waste Disposal : Neutralize with dilute HCl before disposal in approved organic waste containers .

Advanced: How can computational modeling aid in studying this compound’s reactivity?

- DFT Calculations : Predict reaction transition states (e.g., for methyl group transfer) using Gaussian or ORCA software. Focus on steric maps to identify repulsion between methyl and cyclopentyl groups .

- Machine Learning : Train models on similar pyrrolidine derivatives to predict optimal reaction conditions (e.g., temperature, catalyst loading) using platforms like LabMate.AI .

- Molecular Dynamics : Simulate solvent interactions to identify ideal solvation shells for crystallization .

Advanced: What in vitro assays are suitable for preliminary pharmacological profiling?

- Kinase Inhibition Screening : Test against JAK/STAT pathways using fluorescence polarization assays, given structural similarities to JAK1 inhibitors .

- CYP450 Interaction Studies : Use human liver microsomes to assess metabolic stability and potential drug-drug interactions .

- Permeability Assays : Perform Caco-2 cell monolayer studies to evaluate blood-brain barrier penetration .

Basic: How to troubleshoot low yields in the final purification step?

- Chromatography Optimization : Use gradient elution (e.g., 0–100% ethyl acetate/hexane) and smaller silica gel particle sizes (40–63 µm) for better resolution .

- Acid-Base Extraction : Pre-purify via aqueous HCl washes to remove unreacted amines, followed by basification and DCM extraction .

- Crystallization Trials : Screen solvents like tert-butyl methyl ether or cyclohexane to isolate high-purity crystals .

Advanced: What isotopic labeling strategies enable metabolic tracing studies?

- C-Labeling : Introduce C at the methyl group via CHI during methylation. Confirm incorporation using C NMR .

- Deuterium Exchange : Use DO in workup steps to label exchangeable protons for mass spectrometry-based tracking .

Basic: How to address discrepancies in NMR data between batches?

- Impurity Profiling : Run LC-MS to identify byproducts (e.g., over-methylation or cyclopentyl ring-opening).

- Solvent Artifacts : Ensure complete removal of DMSO (δ 2.5 ppm in H NMR) via lyophilization or rotary evaporation .

- Dynamic Effects : Variable temperature NMR can resolve splitting caused by conformational exchange in the cyclopentyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.